Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate, also known as MAMC, is an aromatic organic compound consisting of an indole ring structure, an acetoxy group, and a methyl group. It is a common building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. MAMC is an important intermediate for the production of a variety of compounds, and has been used in a variety of scientific research applications, including drug target identification and drug metabolism studies.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promising antiviral properties. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Antitubercular Activity
Indole derivatives have also been investigated for their antitubercular potential:
- 2-Methyl-1H-indole-3-carboxylate derivatives synthesized via palladium-catalyzed intramolecular oxidative coupling showed promise against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Other Applications
Beyond antiviral and antitubercular activities, indole derivatives have diverse roles:
Mechanism of Action
Target of Action
Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate is an active compound that has been found to have significant biological activity Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that indole derivatives can interact with their targets and cause various changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate may affect a variety of biochemical pathways and have downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that factors such as temperature and atmospheric conditions can influence the action of many compounds
properties
IUPAC Name |
methyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-12(13(16)17-3)10-6-9(18-8(2)15)4-5-11(10)14-7/h4-6,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDVEBGXSKCKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetoxy-2-methyl-1H-indole-3-carboxylate |
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